molecular formula C20H15N3O3S B420972 2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate

2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate

Cat. No.: B420972
M. Wt: 377.4g/mol
InChI Key: OEWIJMRTVVDJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an indole core, a dicyanoethenyl group, and a methylbenzenesulfonate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with 2,2-dicyanoethene in the presence of a base to form the dicyanoethenyl derivative. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the dicyanoethenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced compounds with altered dicyanoethenyl groups.

    Substitution: Substituted products with new functional groups replacing the sulfonate moiety.

Scientific Research Applications

2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer reactions, while the indole core may interact with biological macromolecules, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoacetyl)phenyl 4-methylbenzenesulfonate
  • 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Uniqueness

2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties and reactivity

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4g/mol

IUPAC Name

[2-(2,2-dicyanoethenyl)-1-methylindol-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H15N3O3S/c1-14-7-9-16(10-8-14)27(24,25)26-20-17-5-3-4-6-18(17)23(2)19(20)11-15(12-21)13-22/h3-11H,1-2H3

InChI Key

OEWIJMRTVVDJAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N(C3=CC=CC=C32)C)C=C(C#N)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N(C3=CC=CC=C32)C)C=C(C#N)C#N

Origin of Product

United States

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